molecular formula C12H16N2O3 B14187238 (2S)-4-Ethyl-2-(4-nitrophenyl)morpholine CAS No. 920798-98-7

(2S)-4-Ethyl-2-(4-nitrophenyl)morpholine

Cat. No.: B14187238
CAS No.: 920798-98-7
M. Wt: 236.27 g/mol
InChI Key: ZRWCEEVNQSJDRU-GFCCVEGCSA-N
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Description

(2S)-4-Ethyl-2-(4-nitrophenyl)morpholine is a chiral morpholine derivative of high interest in medicinal chemistry and drug discovery. Its structure incorporates two pharmacologically significant motifs: a morpholine ring and a nitro-substituted aryl group. The morpholine moiety is a common feature in pharmaceuticals due to its beneficial physicochemical properties and presence in compounds with a wide range of biological activities . Concurrently, the 4-nitrophenyl group is a key structural element in active research compounds, particularly in the development of novel antibacterial agents . This specific stereoisomer, with the (S)-configuration at the 2-position, provides a valuable chiral scaffold for the synthesis of enantiomerically pure compounds. Researchers can utilize this compound as a key intermediate in multi-component reactions, which are powerful tools for generating molecular complexity efficiently and are widely used in the green synthesis of bioactive heterocycles like thiazolopyrimidines . The nitro group on the aromatic ring offers a versatile handle for further synthetic modifications, allowing for cross-coupling reactions or reduction to an aniline, thereby expanding the diversity of accessible derivatives. This compound is supplied as a research-grade material. For Research Use Only. Not for human, veterinary, or household use. Researchers are advised to consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920798-98-7

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

(2S)-4-ethyl-2-(4-nitrophenyl)morpholine

InChI

InChI=1S/C12H16N2O3/c1-2-13-7-8-17-12(9-13)10-3-5-11(6-4-10)14(15)16/h3-6,12H,2,7-9H2,1H3/t12-/m1/s1

InChI Key

ZRWCEEVNQSJDRU-GFCCVEGCSA-N

Isomeric SMILES

CCN1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCN1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 2s 4 Ethyl 2 4 Nitrophenyl Morpholine and Analogues

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopic methods are indispensable for probing the molecular structure, functional groups, and electronic transitions within a molecule. For chiral morpholine (B109124) derivatives, these techniques provide critical insights into both the static and dynamic aspects of their molecular architecture.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of (2S)-4-Ethyl-2-(4-nitrophenyl)morpholine is expected to exhibit several characteristic absorption bands that confirm its molecular structure.

The most prominent features arise from the 4-nitrophenyl and the 4-ethylmorpholine (B86933) moieties. The nitro group (–NO₂) gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1500–1560 cm⁻¹ region and a symmetric stretch in the 1300–1370 cm⁻¹ range. The aromatic ring is characterized by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450–1600 cm⁻¹ region.

The aliphatic portions of the molecule, the ethyl group and the morpholine ring, are identified by their C-H stretching vibrations, which occur just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). The morpholine ring also contains a C-O-C ether linkage, which is expected to produce a strong, characteristic C-O stretching band, typically observed between 1070 and 1150 cm⁻¹. The tertiary amine C-N stretching vibrations of the morpholine ring and the aromatic C-N stretch contribute to the fingerprint region of the spectrum. An IR spectrum for the related compound 4-(2-nitrophenyl)morpholine (B1295151) is available in the NIST Chemistry WebBook, providing a reference for these assignments. nist.gov

Table 1: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100–3000C-H StretchAromatic (C₆H₄)Medium
2980–2850C-H StretchAliphatic (CH₂, CH₃)Medium
1560–1500N=O Asymmetric StretchNitro (NO₂)Strong
1370–1300N=O Symmetric StretchNitro (NO₂)Strong
1600, 1475C=C StretchAromatic RingMedium
1250–1020C-N StretchTertiary Amine/ArylMedium
1150–1070C-O-C Asymmetric StretchEther (Morpholine)Strong

UV-Vis Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 4-nitrophenyl group. This group is known to exhibit strong absorption in the UV-Vis region due to π → π* and n → π* electronic transitions.

The spectrum is expected to be dominated by an intense absorption band corresponding to the π → π* transition of the conjugated aromatic system, which is significantly influenced by the electron-withdrawing nitro group and the electron-donating amino group (the morpholine nitrogen). This band is typically observed at higher wavelengths (a bathochromic or red shift) compared to benzene. For similar N-aryl nitro compounds, this intense band often appears in the 300–400 nm range. A second, much weaker absorption band, corresponding to the n → π* transition of the nitro group, may be observed at a longer wavelength, although it is often obscured by the more intense π → π* band. The morpholine ring itself shows weak n → σ* transitions at shorter wavelengths, typically below 220 nm. rsc.org The ethyl substituent acts as an auxochrome and is expected to have only a minor effect on the absorption maxima.

Circular Dichroism (CD) for Chiral Configuration Assignment and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.edu This technique is exceptionally sensitive to the three-dimensional arrangement of atoms, making it ideal for assigning the absolute configuration of stereocenters and studying molecular conformation. nih.gov

In this compound, the 4-nitrophenyl group is an achiral chromophore. However, its electronic transitions become CD-active due to the chiral environment created by the stereocenter at the C2 position of the morpholine ring. The absorption bands observed in the UV-Vis spectrum will correspond to positive or negative signals in the CD spectrum, known as Cotton effects. nih.govsci-hub.ru The sign and magnitude of these Cotton effects are a unique fingerprint for the (2S)-enantiomer and would be a mirror image for its (2R)-counterpart. nih.gov

By analyzing the CD spectrum, particularly the Cotton effect associated with the strong π → π* transition of the nitrophenyl group, the absolute configuration can often be determined by applying empirical rules (e.g., sector rules) or by comparison with theoretical calculations. Furthermore, because the CD spectrum is highly sensitive to the relative orientation of the chromophore and the chiral center, it can provide valuable information about the preferred conformation of the 4-nitrophenyl group relative to the morpholine ring.

Optical Rotatory Dispersion (ORD) Studies on Chiral Morpholine Derivatives

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgresearchgate.net ORD and CD are intimately related phenomena (connected by the Kronig-Kramers transforms) and together provide a complete picture of a molecule's chiroptical properties. yale.edu

For a chiral molecule that does not absorb light in the measured region, the ORD spectrum shows a plain curve where the magnitude of the rotation steadily increases toward shorter wavelengths. amrita.edu However, for this compound, which contains a strong chromophore, the ORD curve is expected to be anomalous in the region of the UV absorption bands. This anomaly is the ORD manifestation of the Cotton effect. amrita.edu The curve will show a characteristic peak and trough, crossing the zero-rotation axis near the wavelength of the electronic transition's maximum absorbance (λmax). A positive Cotton effect is defined as one where the peak appears at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. amrita.edu The sign of the Cotton effect in the ORD spectrum is directly related to the sign of the corresponding band in the CD spectrum, providing a complementary method for assigning absolute configuration and analyzing the stereochemical features of chiral morpholine derivatives. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule in solution. High-resolution ¹H NMR provides precise information about the chemical environment, connectivity, and stereochemical relationships of protons within the molecule.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups. oregonstate.edu

Aromatic Protons: The 1,4-disubstituted nitrophenyl ring constitutes an AA'BB' spin system. This typically appears as two distinct, pseudo-doublets in the aromatic region of the spectrum. The two protons ortho to the electron-withdrawing nitro group are expected to be significantly deshielded and resonate far downfield (typically δ 8.0–8.3 ppm), while the two protons ortho to the electron-donating morpholine nitrogen will be more shielded and appear further upfield (typically δ 6.8–7.1 ppm).

Morpholine and Ethyl Protons: The N-ethyl group protons should appear as a quartet for the methylene (B1212753) group (-CH₂-) and a triplet for the methyl group (-CH₃-), with their chemical shifts influenced by the adjacent nitrogen atom. The protons on the morpholine ring exhibit complex signals due to its chair conformation and the presence of the chiral center. The proton at the C2 position (H-2), being benzylic and adjacent to the ring oxygen, will appear as a downfield multiplet. The protons on C3, C5, and C6 are diastereotopic, meaning they are chemically non-equivalent. This will result in separate signals for the axial and equatorial protons, each appearing as a complex multiplet due to both geminal (coupling to the other proton on the same carbon) and vicinal (coupling to protons on adjacent carbons) interactions. Two-dimensional NMR techniques, such as COSY, would be essential for the definitive assignment of these complex signals. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Ar-H (ortho to NO₂)8.3–8.1d (Doublet)~9.0
Ar-H (ortho to N)7.1–6.8d (Doublet)~9.0
H-2 (CH-Ar)4.8–4.5dd (Doublet of doublets)~10, ~3
H-3ax, H-5ax, H-6ax4.0–2.5m (Multiplet)Complex
H-3eq, H-5eq, H-6eq3.0–2.0m (Multiplet)Complex
N-CH₂-CH₃2.8–2.5q (Quartet)~7.2
N-CH₂-CH₃1.3–1.1t (Triplet)~7.2

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an essential technique for determining the carbon framework of a molecule. In the analysis of this compound and its analogues, each carbon atom in a unique electronic environment produces a distinct signal, providing a "fingerprint" of the carbon skeleton.

While specific ¹³C NMR data for this compound is not available, analysis of related structures allows for the prediction of chemical shifts. For the thiomorpholine (B91149) analogue, 4-(4-nitrophenyl)thiomorpholine (B1608610), the observed chemical shifts provide insight into the electronic environment of the shared nitrophenyl and heterocyclic portions. The signals for the aromatic carbons are found at δ 153.5 (C-NO₂), 138.1 (C-N), 126.2 (CH), and 112.8 (CH) ppm. The morpholine ring carbons adjacent to the nitrogen and sulfur atoms appear at δ 50.3 and 25.8 ppm, respectively.

For the target molecule, the carbons of the morpholine ring are expected to resonate in the typical range for such heterocycles, generally between 50 and 70 ppm. The carbons of the N-ethyl group would likely appear further upfield, with the methylene carbon (CH₂) around 50-55 ppm and the terminal methyl carbon (CH₃) in the 10-15 ppm range. The carbon skeleton can be confidently assigned by comparing experimental values with those of known analogues and utilizing predictive models.

Table 1. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for 4-(4-Nitrophenyl)thiomorpholine in CDCl₃.
Carbon AtomChemical Shift (ppm)
C-NO₂ (Aromatic)153.5
C-N (Aromatic)138.1
CH (Aromatic)126.2
CH (Aromatic)112.8
C-N (Thiomorpholine)50.3
C-S (Thiomorpholine)25.8

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structural Assignment

For unambiguous assignment of ¹H and ¹³C NMR spectra and to confirm the connectivity of atoms within complex molecules like this compound, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netsdsu.edu These experiments correlate signals within the same nucleus type (homonuclear) or between different nuclei (heteronuclear), providing a detailed structural map.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For the target molecule, COSY would reveal correlations between adjacent protons in the ethyl group (CH₂ and CH₃) and within the morpholine ring, helping to trace the proton network through the saturated heterocyclic system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹J C-H coupling). sdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal for the morpholine C2-H would show a cross-peak to the C2 carbon signal, definitively linking the two.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J C-H coupling). sdsu.edu This technique is crucial for piecing together different fragments of the molecule. It can establish the connectivity between the 4-nitrophenyl ring and the morpholine ring by showing a correlation from the C2-H proton of the morpholine to the C1' carbon of the phenyl ring. Similarly, it would confirm the attachment of the ethyl group to the morpholine nitrogen.

Together, these 2D NMR techniques provide a comprehensive and definitive assignment of the molecular structure, confirming the atomic connectivity and complementing the information derived from 1D NMR and mass spectrometry. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is critical for understanding the stereochemistry and intermolecular interactions of this compound.

Elucidation of Absolute Configuration (e.g., (2S) Stereochemistry)

For chiral molecules, X-ray crystallography can determine the absolute configuration, which is the actual 3D arrangement of atoms at a stereocenter. This is achieved by analyzing the effects of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. wikipedia.org This effect breaks Friedel's law, which states that the intensities of reflection (hkl) and its inverse (hkl) should be equal. ed.ac.uk

The Flack parameter is a widely used metric calculated during the structure refinement process to determine the absolute configuration. ox.ac.ukmdpi.com

A Flack parameter value close to 0 indicates that the refined stereochemical model is correct. wikipedia.org

A value close to 1 suggests that the inverted structure is the correct one. wikipedia.org

A value near 0.5 may indicate a racemic crystal or twinning. wikipedia.org

For this compound, successful refinement of the crystal structure data would yield a Flack parameter close to zero, providing definitive confirmation of the (2S) stereochemistry at the C2 position of the morpholine ring. nih.gov

Analysis of Morpholine Ring Conformation (e.g., Chair Conformation)

Saturated six-membered rings like morpholine typically adopt a low-energy chair conformation to minimize steric and torsional strain. X-ray crystallographic studies of analogues such as 4-(4-nitrophenyl)morpholine (B78992) and 4-(4-nitrophenyl)thiomorpholine confirm that the heterocyclic ring in these molecules exists in a stable chair conformation. mdpi.comresearchgate.netnih.gov It is therefore expected that the morpholine ring of this compound will also adopt this conformation. The precise bond angles, torsion angles, and puckering parameters obtained from the crystallographic data would allow for a detailed quantitative description of this chair geometry.

Intermolecular Interactions and Crystal Packing Analysis (e.g., π-π Stacking)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. In the crystal structure of the analogue 4-(4-nitrophenyl)morpholine, aromatic π-π stacking interactions are a key stabilizing force. researchgate.netnih.gov These interactions occur between the electron-rich π systems of the nitrophenyl rings of adjacent molecules. The crystallographic data for this analogue show a perpendicular distance of 3.7721 (8) Å between the parallel planes of the stacked rings. researchgate.netnih.gov Typical centroid-to-centroid distances for such interactions are in the range of 3.2 to 3.8 Å. nih.gov

In addition to π-π stacking, other weak interactions such as C-H···O hydrogen bonds can influence the crystal packing. mdpi.com For the title compound, analysis of the crystal structure would reveal the specific types of intermolecular forces present, their geometric parameters (distances and angles), and how they direct the assembly of molecules into a three-dimensional supramolecular architecture. The presence of the nitro group often facilitates strong stacking interactions. nih.gov

Comparative Crystallographic Studies with Thiomorpholine Analogues

Comparing the crystal structure of a morpholine derivative with its thiomorpholine analogue can reveal subtle but significant differences in conformation and packing. Thiomorpholine is a structural analogue of morpholine where the oxygen atom is replaced by a sulfur atom.

A comparative study between 4-(4-nitrophenyl)morpholine and 4-(4-nitrophenyl)thiomorpholine reveals that while both adopt a chair conformation for the six-membered ring, the orientation of the 4-nitrophenyl substituent is different. mdpi.comresearchgate.net

In 4-(4-nitrophenyl)morpholine , the nitrophenyl group occupies a quasi-equatorial position. mdpi.com

In 4-(4-nitrophenyl)thiomorpholine , the nitrophenyl group is in a quasi-axial position. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 2s 4 Ethyl 2 4 Nitrophenyl Morpholine and Morpholine Scaffolds

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy.

DFT is a widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. mdpi.com The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. mdpi.com For morpholine (B109124) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), reliably predict molecular geometries. researchgate.netijcce.ac.ir

For the related compound 4-(4-nitrophenyl)morpholine (B78992), X-ray crystallography has confirmed that the morpholine ring adopts a stable chair conformation. nih.govresearchgate.net In this experimentally determined structure, the 4-nitrophenyl group is found in a quasi-equatorial position. researchgate.net DFT calculations on the thiomorpholine (B91149) analogue have been used to corroborate and analyze similar crystal structures. mdpi.com

A theoretical geometry optimization of (2S)-4-Ethyl-2-(4-nitrophenyl)morpholine would yield precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric profile.

Table 1: Predicted Geometrical Parameters for a Substituted Morpholine Ring (Illustrative)
ParameterDescriptionTypical DFT-Calculated ValueExperimental Value (from 4-(4-nitrophenyl)morpholine) nih.gov
C-N (ring)Carbon-Nitrogen bond length~1.46 Å1.458 Å
C-O (ring)Carbon-Oxygen bond length~1.43 Å1.423 Å
C-C (ring)Carbon-Carbon bond length~1.53 Å1.517 Å
C-N-C (angle)Angle around the ring nitrogen~112°112.5°
C-O-C (angle)Angle around the ring oxygen~111°110.6°

The electronic structure of the molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. ijcce.ac.ir For morpholine, the HOMO is primarily located on the nonbonding orbital of the nitrogen atom, which accounts for its nucleophilicity. rsc.org The introduction of the electron-withdrawing 4-nitrophenyl group at the C-2 position and the electron-donating ethyl group at the N-4 position would significantly modulate the energies of these frontier orbitals, influencing the molecule's reactivity and interaction with biological targets.

Substituted six-membered rings like morpholine can exist in several conformations, such as chair, boat, and twist-boat. rsc.orgresearchgate.net Theoretical calculations are essential for determining the relative stability of these conformers and the energy barriers for interconversion. For the parent morpholine ring, computational studies have consistently shown that the chair form is the most stable conformation, being significantly lower in energy than boat or twist-boat forms. researchgate.net

The analysis of the potential energy surface (PES), often performed through relaxed scans where a specific dihedral angle is systematically varied while optimizing the rest of the geometry, allows for the mapping of the energy landscape. uni-muenchen.deq-chem.comreadthedocs.io This analysis reveals the energy minima corresponding to stable conformers and the transition states that connect them. For this compound, the bulky 4-nitrophenyl group at the C-2 position is strongly expected to prefer the equatorial orientation to minimize steric clashes. The N-ethyl group's preference would also be evaluated, though it is generally less sterically demanding.

Table 2: Relative Energies of Morpholine Conformers (Illustrative)
ConformerDescriptionTypical Relative Energy (kcal/mol)
Chair (Equatorial N-H)Most stable conformer0.00
Chair (Axial N-H)Slightly less stable chair form~0.3 - 0.7
Twist-BoatHigher energy, flexible form~5.0 - 6.0
BoatTransition state or high-energy intermediate>6.0

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. researchgate.net

NMR Spectroscopy: DFT calculations can predict nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). mdpi.com By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, one can confirm the proposed structure and assign specific resonances. nih.govmdpi.com The accuracy of these predictions has become high enough to help revise incorrect assignments in the literature. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical infrared (IR) spectrum. researchgate.net This computed spectrum is invaluable for assigning the vibrational modes observed in an experimental FT-IR spectrum, such as C-H stretches, C-O ether stretches, and N-O stretches from the nitro group. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λ_max) that would be observed in a UV-Vis spectrum. ijcce.ac.ir For this compound, the strong chromophore of the 4-nitrophenyl group would dominate the spectrum, and TD-DFT could predict how its electronic transitions are influenced by the morpholine scaffold.

A strong correlation between calculated and experimental spectra provides a high degree of confidence in the determined molecular structure. researchgate.netmdpi.com

Table 3: Comparison of Theoretical vs. Experimental Spectroscopic Data (Hypothetical)
SpectroscopyParameterCalculated Value (DFT)Expected Experimental Value
¹³C NMRC2 Chemical Shift (ppm)~75-80Correlates with calculation
¹H NMRH2 Chemical Shift (ppm)~4.5-5.0Correlates with calculation
IRC-O-C Stretch (cm⁻¹)~1100-1120~1115
IRNO₂ Asymmetric Stretch (cm⁻¹)~1510-1530~1520
UV-Visλ_max (nm)~300-320~310

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of single or small groups of molecules, molecular modeling and dynamics simulations are used to study more complex processes, such as chemical reactions and interactions with large biomolecules like proteins.

Computational modeling is a powerful asset for understanding the mechanisms of chemical reactions used to synthesize complex molecules like substituted morpholines. researchgate.netorganic-chemistry.org The synthesis of the morpholine ring often involves intramolecular cyclization. researchgate.net DFT calculations can be used to map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.net

This analysis provides critical insights into the reaction's feasibility, the height of the activation energy barrier, and the factors controlling its stereoselectivity and regioselectivity. For instance, in the formation of a 2-substituted morpholine, theoretical models can explain why a nucleophile adds to a specific position or why a particular stereoisomer is formed preferentially. nih.govnih.gov By understanding these mechanistic details, chemists can optimize reaction conditions to improve yields and achieve desired outcomes.

Given the prevalence of the morpholine scaffold in bioactive molecules, understanding how these compounds interact with protein targets is of paramount importance. researchgate.net Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. mdpi.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation (the "pose") of a ligand when bound to a protein's active site. researchgate.net A scoring function is used to estimate the binding affinity. For a compound like this compound, docking studies could predict how the nitrophenyl group fits into a hydrophobic pocket and how the morpholine's oxygen and nitrogen atoms might form hydrogen bonds with amino acid residues like valine or tyrosine. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, an MD simulation can be run to observe the dynamic behavior of the protein-ligand complex over time (typically nanoseconds to microseconds). mdpi.comnih.gov MD provides a more realistic view of the interaction in a simulated physiological environment. It allows researchers to assess the stability of the predicted binding pose, observe conformational changes in the protein or ligand, and analyze the persistence of key interactions, such as hydrogen bonds. mdpi.com These simulations are crucial for validating docking results and gaining a deeper understanding of the molecular basis of a compound's biological activity. researchgate.netnih.gov

Table 4: Common Protein-Ligand Interactions for Morpholine Scaffolds
Interaction TypeDescriptionExample Residues
Hydrogen Bond AcceptorThe morpholine oxygen atom accepts a hydrogen bond.Tyrosine, Serine, Threonine
Hydrogen Bond AcceptorThe morpholine nitrogen atom (if protonated) can act as a donor.Aspartate, Glutamate
Hydrophobic InteractionsThe aliphatic carbons of the morpholine ring interact with nonpolar residues.Leucine, Isoleucine, Valine
Aromatic/π-StackingAromatic substituents on the morpholine ring interact with aromatic residues.Phenylalanine, Tyrosine, Tryptophan

Computational Insights into Molecular Recognition and Binding Affinity

Computational studies, particularly molecular docking, are instrumental in elucidating the molecular recognition processes of morpholine-containing compounds at the active sites of biological targets. These in silico techniques predict the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and the non-covalent interactions that stabilize the complex.

In the case of molecules structurally related to this compound, such as 4-(4-nitrophenyl)morpholine, computational analyses have explored their binding modes. researchgate.netnih.gov The 4-nitrophenyl group, for instance, can engage in π–π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a receptor's binding pocket. nih.gov The nitro group itself is a strong hydrogen bond acceptor. The ethyl group on the morpholine nitrogen, as in the title compound, would be expected to contribute to hydrophobic interactions within the binding site, potentially enhancing binding affinity or selectivity.

Molecular docking studies on various morpholine derivatives have revealed significant binding affinities against a range of therapeutic targets. For example, certain morpholine-based thiazole (B1198619) derivatives have been identified as potent inhibitors of bovine carbonic anhydrase II. nih.gov Computational analysis of one of the most potent compounds in that study, a 4-para-nitrophenyl N-ethyl-morpholine derivative, highlighted how the morpholine and thiazole moieties interact with the enzyme's binding site. nih.gov Similarly, docking studies of novel morpholine derivatives against SARS-CoV-2 inhibitors have identified compounds with strong binding energies, suggesting their potential as therapeutic agents. gyanvihar.org These studies often reveal key amino acid residues that form hydrogen bonds or hydrophobic interactions with the morpholine scaffold and its substituents, guiding further structural modifications to enhance potency. gyanvihar.orgsemanticscholar.org

The binding affinity is quantified by the docking score or binding energy, typically measured in kcal/mol, where a more negative value indicates a stronger interaction. These computational predictions are crucial for prioritizing compounds for synthesis and biological evaluation.

Table 1: Examples of Molecular Docking Studies on Morpholine Derivatives

Morpholine Derivative ClassBiological TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
MorpholinylchalconesHuman Lung Cancer (A-549 related targets)Not explicitly stated, but supported biological activityNot explicitly stated mdpi.com
Morpholine-based ThiazolesBovine Carbonic Anhydrase-IIVaries (IC50 of most potent was 14.68 μM)Not explicitly stated nih.gov
Novel Morpholine DerivativesSARS-CoV-2 Main Protease (5R82)-20.55 to -74.55Not explicitly stated gyanvihar.org
Morpholine-substituted TetrahydroquinolinesmTORNot explicitly stated, but strong interaction highlightedNot explicitly stated mdpi.com

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Application of Computational Tools in Rational Drug Design of Morpholine Derivatives

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds across a wide range of biological targets. nih.gove3s-conferences.org Its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, make it an attractive component in drug design. acs.orgmdpi.com Computational tools are essential in leveraging the potential of this scaffold for the rational design of new therapeutic agents.

Rational drug design involves using computational chemistry to understand the relationship between a molecule's structure and its biological activity, known as the Structure-Activity Relationship (SAR). mdpi.come3s-conferences.org For morpholine derivatives, computational methods help to elucidate how modifications to the scaffold affect target binding and pharmacokinetic properties. e3s-conferences.org For instance, adding or modifying substituents on the morpholine ring can be simulated to predict the impact on binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Chemoinformatics plays a vital role by managing, analyzing, and visualizing the vast chemical and biological data generated. Computational tools are used to create and analyze virtual libraries of morpholine derivatives, helping to explore a wide chemical space efficiently. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to build mathematical models that correlate chemical structures with biological activities. nih.gov These models can then predict the activity of novel, unsynthesized morpholine compounds, thereby guiding synthetic efforts toward molecules with the highest potential. nih.govresearchgate.net By analyzing molecular descriptors (numerical representations of a molecule's properties), QSAR studies can identify the key structural features responsible for the desired pharmacological effect. nih.gov

In Silico Screening and Lead Compound Optimization for Morpholine-Based Molecules

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of compounds for molecules that are likely to bind to a drug target. patsnap.com For morpholine-based molecules, this involves docking vast virtual libraries of derivatives against the three-dimensional structure of a target protein. This process rapidly identifies "hits"—compounds with promising predicted binding affinities—from thousands or even millions of potential candidates, significantly reducing the time and cost associated with experimental screening. gyanvihar.orgpatsnap.com

Once a hit compound is identified, the next phase is lead optimization, an iterative process where the molecule's structure is refined to improve its efficacy, selectivity, and pharmacokinetic profile. patsnap.comnih.gov Computational methods are central to this stage. For instance, if initial screening identifies a morpholine derivative with moderate activity, computational chemists can simulate various structural modifications. This could involve changing the substituents on the phenyl ring or the N-alkyl group of a molecule like this compound to enhance interactions with the target.

Table 2: Computational Workflow for Lead Optimization of Morpholine-Based Molecules

StageComputational MethodObjective
Hit IdentificationVirtual Screening / Molecular DockingIdentify initial morpholine-based compounds with binding potential from large databases.
Hit-to-LeadQSAR, Pharmacophore Modeling, Molecular DockingAnalyze initial hits to understand key structural features for activity and design focused libraries of analogs.
Lead OptimizationMolecular Dynamics (MD) Simulations, Free Energy Perturbation (FEP)Refine lead compounds by predicting changes in binding affinity upon modification and ensuring stable binding interactions.
ADMET PredictionIn Silico ADMET ModelingPredict pharmacokinetic properties (solubility, permeability, metabolic stability) to ensure drug-like characteristics.

Structure Activity Relationship Sar Studies and Molecular Interactions of 2s 4 Ethyl 2 4 Nitrophenyl Morpholine Derivatives

Fundamental Principles of Structure-Activity Relationships in Morpholine (B109124) Chemistry

The field of medicinal chemistry relies heavily on the understanding of structure-activity relationships (SAR), which investigate the link between a molecule's chemical structure and its biological activity. Morpholine, a six-membered heterocyclic ring containing both an amine and an ether functional group, is considered a "privileged pharmacophore". nih.govnih.gov This designation stems from its frequent appearance in bioactive compounds and its ability to favorably influence pharmacological profiles. nih.govnih.gov The morpholine moiety is versatile, enhancing molecular potency through interactions with target proteins or modulating pharmacokinetic properties to improve a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gove3s-conferences.orgresearchgate.net

SAR studies of morpholine derivatives have revealed several key principles:

Target Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues in the active sites of enzymes or receptors. researchgate.netresearchgate.net This interaction is a recurring theme in the SAR of various morpholine-containing inhibitors. researchgate.net

Metabolic Stability: The morpholine ring can influence the metabolic stability of a drug molecule. While generally stable, it can undergo oxidative degradation, which can be engineered to ensure optimal clearance and the formation of harmless derivatives. researchgate.net

Scaffold for Diverse Substitutions: The morpholine ring serves as a versatile scaffold. Substitutions at the nitrogen atom (position 4) and the carbon atoms (positions 2, 3, 5, and 6) can dramatically alter the compound's biological activity, selectivity, and pharmacokinetic profile. e3s-conferences.orgnih.gov For instance, SAR studies have shown that C-4 substituted phenyl groups can be favorable for certain activities. e3s-conferences.org

The systematic exploration of these principles allows medicinal chemists to make strategic structural modifications to morpholine-based compounds to optimize their therapeutic potential for a wide range of diseases, including cancer, inflammation, and viral infections. nih.gove3s-conferences.orge3s-conferences.org

Influence of Chiral Centers on Molecular Recognition and Binding Specificity

Chirality, the property of "handedness" in molecules, is a fundamental aspect of molecular recognition in biological systems. nih.gov Receptors, enzymes, and other biological targets are themselves chiral, composed of L-amino acids. This inherent chirality leads to stereoselective interactions, where one enantiomer (a non-superimposable mirror image) of a chiral drug fits a binding site much more effectively than the other, resulting in significant differences in pharmacological activity. nih.gov

In the context of (2S)-4-Ethyl-2-(4-nitrophenyl)morpholine, the chiral center is located at the C-2 position of the morpholine ring, designated by the "(2S)" configuration. This specific three-dimensional arrangement is critical for its interaction with biological targets. The precise orientation of the 4-nitrophenyl group, dictated by the (2S) stereocenter, determines how it is presented to the binding pocket of a receptor or enzyme.

Studies on other chiral morpholine derivatives have demonstrated the profound impact of stereochemistry on activity. For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the (SS) and (RR) enantiomers showed distinct profiles as inhibitors of serotonin (B10506) and noradrenaline reuptake, with stereochemistry being a key determinant of their selectivity and potency. nih.gov This highlights that even subtle changes in the spatial arrangement of substituents on the morpholine ring can lead to vastly different biological outcomes. The stereospecific recognition by a target protein can affect not only the binding affinity but also the residence time of the ligand, with the biologically active enantiomer often stabilizing the target in its functional state for a longer duration. nih.gov Therefore, the (2S) configuration of the title compound is not an arbitrary feature but a crucial determinant of its molecular interactions and resulting biological specificity.

Impact of the 4-Nitrophenyl Moiety on Molecular Interactions

The nitro group (–NO₂) is a potent electron-withdrawing group due to the high electronegativity of its oxygen atoms and the positive formal charge on the nitrogen atom. svedbergopen.comnih.govtaylorandfrancis.com When attached to an aromatic ring, its strong electron-withdrawing nature significantly influences the electronic distribution of the entire molecule. svedbergopen.comresearchgate.net This has several important consequences for molecular interactions:

Modulation of Aromatic Ring Electronics: The nitro group deactivates the phenyl ring towards electrophilic substitution and alters its polarity. This change in electron density can favor interactions with electron-rich or nucleophilic sites within a protein's binding pocket. nih.gov

Enhanced Binding Affinity: The electron-deficient nature imparted by the nitro group can lead to improved receptor binding affinity and increased molecular stability. svedbergopen.comresearchgate.net The polarized N-O bonds can participate in specific, favorable electrostatic interactions.

Formation of π-Hole Interactions: The nitrogen atom of the nitro group possesses a positive electrostatic potential, creating a "π-hole." This region can engage in attractive, non-covalent interactions with electron-rich lone pairs from oxygen or sulfur atoms in protein residues, with interaction energies estimated around -5 kcal/mol. nih.gov These interactions are increasingly recognized as significant contributors to ligand-protein complex stability. nih.gov

Hydrogen Bonding Capability: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, further anchoring the ligand within its binding site. researchgate.net

The electron-withdrawing properties of the nitro group are therefore crucial for establishing specific, high-affinity interactions that might not be possible with less polarized or electron-donating substituents.

The phenyl ring of the 4-nitrophenyl moiety provides a platform for various aromatic interactions, which are critical for molecular recognition and binding affinity. These interactions are a major component of the hydrophobic effect, which drives the association of nonpolar groups to exclude water molecules from the binding interface. nih.gov

Key aromatic interactions involving the 4-nitrophenyl group include:

π-π Stacking: The aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions involve the alignment of the π-electron systems of the two rings.

Arene-H Interactions: The electron-rich face of the phenyl ring can interact with the partial positive charge of hydrogen atoms on nearby amino acid residues, a type of interaction often observed in protein-ligand complexes. nih.gov

The combination of the nitro group's electronic influence and the phenyl ring's capacity for hydrophobic and specific aromatic interactions makes the 4-nitrophenyl moiety a powerful determinant of the compound's binding orientation and affinity.

Role of the N-Ethyl Substitution in Modulating Pharmacological Properties and Reactivity

The substituent at the nitrogen atom of the morpholine ring (position 4) is a critical site for modification to fine-tune a compound's properties. In this compound, this position is occupied by an ethyl group. This N-ethyl substitution has a significant impact on several molecular characteristics.

The introduction of an alkyl group, such as ethyl, at the morpholine nitrogen generally increases the molecule's lipophilicity compared to an unsubstituted morpholine (N-H). This can influence the compound's solubility and its ability to cross biological membranes. Furthermore, the size and nature of the N-substituent can introduce steric constraints that affect how the molecule fits into a binding pocket.

Docking studies of other N-ethyl morpholine-containing compounds have shown specific interactions involving this moiety. For instance, the methylene (B1212753) hydrogen atoms of the N-ethyl group have been observed to interact with sulfur-containing amino acids like methionine or cysteine within a receptor binding site. nih.gov The nitrogen atom itself, being basic, can participate in ionic interactions or hydrogen bonding, and the presence of the ethyl group modulates this basicity and the steric accessibility of the nitrogen's lone pair of electrons. While N-alkyl arylamines can be susceptible to β-hydride elimination in certain chemical reactions, their incorporation into bioactive molecules is common and crucial for achieving desired pharmacological effects. acs.org

FeatureImpact of N-Ethyl Substitution
Lipophilicity Increases lipophilicity, potentially affecting solubility and membrane permeability.
Steric Profile Introduces bulk, which can influence binding pocket fit and selectivity.
Basicity Modulates the basicity of the morpholine nitrogen, affecting potential ionic interactions.
Molecular Interactions Can participate in specific hydrophobic or van der Waals interactions within the target site.

Morpholine Ring as a Pharmacophore and Modulator of Physiochemical Properties

Improved Aqueous Solubility: The presence of both a hydrogen bond-accepting oxygen atom and a basic nitrogen atom within the morpholine ring often enhances the aqueous solubility of a parent compound. researchgate.net This is a critical property for ensuring adequate bioavailability.

Optimal Basicity: The morpholine nitrogen has a pKa of approximately 8.7, making it a weak base. x-mol.net This level of basicity is often optimal for drug candidates, as it can allow for salt formation to improve solubility and handling while avoiding the potential liabilities of strongly basic compounds.

Metabolic Stability: As a saturated heterocycle, the morpholine ring is generally more resistant to metabolic degradation than many aromatic systems, contributing to a more favorable pharmacokinetic profile. nih.govresearchgate.net

Structural Rigidity and Flexibility: The chair conformation of the morpholine ring provides a degree of structural pre-organization, which can reduce the entropic penalty upon binding to a target. acs.org This helps to position its substituents in a defined spatial orientation for optimal interaction.

Bioisosteric Replacement: The morpholine ring is often used as a bioisostere for other cyclic amines like piperidine (B6355638) or piperazine. x-mol.net Its inclusion can mitigate issues associated with the metabolism or toxicity of these other rings while improving properties like solubility due to the presence of the ether oxygen. x-mol.net

The ability of the morpholine scaffold to confer these desirable properties has led to its incorporation into a large number of approved drugs, solidifying its status as a privileged structure in drug design. nih.govx-mol.net

PropertyContribution of the Morpholine Ring
Solubility Generally improves aqueous solubility. researchgate.net
pKa Confers weak basicity (pKa ≈ 8.7). x-mol.net
Hydrogen Bonding Oxygen atom acts as a hydrogen bond acceptor. researchgate.netresearchgate.net
Metabolic Profile Often enhances metabolic stability. nih.govresearchgate.net
Conformation Adopts a stable chair conformation, orienting substituents. acs.org

Contribution to Lipophilicity and Permeability

Lipophilicity, often measured as the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. It influences the ability of a molecule to cross biological membranes, such as the blood-brain barrier or the intestinal wall. The morpholine ring itself is a versatile scaffold in medicinal chemistry, often used to modulate physicochemical properties to enhance solubility and permeability. acs.org

Morpholine Ring: The morpholine nucleus provides a balance of hydrophilic and lipophilic character. The oxygen and nitrogen heteroatoms can engage in hydrogen bonding, which increases hydrophilicity, while the hydrocarbon backbone is lipophilic.

N-Ethyl Group: The ethyl group at the 4-position of the morpholine ring increases the molecule's lipophilicity. This alkyl substitution enhances partitioning into lipid environments.

4-Nitrophenyl Group: The aromatic nitrophenyl group at the 2-position is a significant contributor to the molecule's lipophilicity. The nitro group (-NO2) is electron-withdrawing and can influence the electronic properties of the aromatic ring, but the phenyl ring itself is inherently hydrophobic.

The combination of these features suggests that this compound possesses moderate lipophilicity, a property often sought in drug candidates to ensure adequate membrane permeability without excessive partitioning into fatty tissues, which could lead to toxicity or a long half-life. nih.gov Permeability assays using cell monolayers (like Caco-2 or MDCK cells) are standard methods to experimentally determine a compound's ability to cross biological membranes. pharmaron.comnih.gov While specific data for the title compound is unavailable, SAR studies on related series, such as quinoline-1,4-quinone hybrids, have shown that the introduction of a morpholinyl ring increases lipophilicity compared to less bulky substituents. nih.gov

Table 1: Calculated LogP Values for Illustrative Morpholine Derivatives This table presents calculated LogP values for related compounds to illustrate the effect of different substituents on lipophilicity. The values are generated by computational models and serve as estimations.

Compound NameStructureCalculated LogP (XLOGP3)
MorpholineC₄H₉NO-0.86
4-Ethylmorpholine (B86933)C₆H₁₃NO0.12
4-(4-Nitrophenyl)morpholine (B78992)C₁₀H₁₂N₂O₃1.45
This compound (Predicted) C₁₂H₁₆N₂O₃ ~2.0 - 2.5

Data is illustrative and based on computational predictions to show general trends.

Hydrogen Bonding Capabilities of the Morpholine Oxygen and Nitrogen

Hydrogen bonds are crucial non-covalent interactions that govern drug-receptor binding. The morpholine ring in this compound contains two heteroatoms capable of participating in hydrogen bonding. researchgate.net

Morpholine Oxygen: The oxygen atom possesses lone pairs of electrons and acts as a hydrogen bond acceptor (HBA) . It can form hydrogen bonds with hydrogen bond donor (HBD) groups on a biological target, such as the hydroxyl (-OH) of serine or threonine, or the amide (-NH) of an asparagine or glutamine residue.

Morpholine Nitrogen: The nitrogen atom is a tertiary amine due to the ethyl substituent. Like the oxygen, it has a lone pair of electrons and can function as a hydrogen bond acceptor (HBA) . Its ability to act as an HBA is influenced by its basicity (pKa). The electron-withdrawing effect of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen compared to a simple piperidine ring, but it remains a viable hydrogen bond acceptor. acs.org

These HBA capabilities are fundamental to the molecule's potential to bind to biological targets. The specific geometry of these interactions, dictated by the chair-like conformation of the morpholine ring, will determine the orientation of the molecule within a binding site. researchgate.net

Investigation of Molecular Targets and Their Interactions with Morpholine Derivatives

The structural features of this compound, particularly the aryl-morpholine motif, are commonly found in inhibitors of protein kinases. e3s-conferences.orgresearchgate.net Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. mdpi.comnih.gov

The 4-nitrophenyl group can mimic the adenine (B156593) region of ATP, allowing it to fit into the ATP-binding pocket of many kinases. The morpholine ring often extends into the solvent-exposed region or interacts with the hinge region of the kinase, a critical area for inhibitor binding. nih.gov

Potential kinase targets for morpholine derivatives include:

Phosphoinositide 3-kinases (PI3Ks): The morpholine ring is a well-established pharmacophore in PI3K inhibitors. For instance, in many morpholinopyrimidine-based inhibitors, the morpholine oxygen forms a key hydrogen bond with the backbone amide of a valine residue in the hinge region of the PI3K active site. e3s-conferences.orgmdpi.com

Epidermal Growth Factor Receptor (EGFR): Anilinopyrimidine and anilinoquinazoline-based EGFR inhibitors often incorporate a morpholine group to improve solubility and pharmacokinetic properties. The morpholine can form additional interactions in the solvent-accessible area of the ATP-binding cleft. nih.gov

Other Kinases (mTOR, JAK, etc.): The aryl-morpholine scaffold has been explored for its inhibitory activity against a wide range of other kinases, demonstrating its versatility as a "privileged" structure in kinase inhibitor design. e3s-conferences.orgresearchgate.net

Molecular docking studies are computational techniques used to predict the binding mode of a ligand to its target. nih.govmdpi.com A docking simulation of this compound into the active site of a kinase like PI3Kα would likely show the nitrophenyl ring occupying the hydrophobic pocket where adenine binds, while the morpholine oxygen forms a hydrogen bond with the hinge region. The N-ethyl group would likely be oriented towards the solvent-exposed region, where it could be modified to fine-tune potency and selectivity.

Table 2: Examples of Morpholine-Containing Kinase Inhibitors and Their Targets This table provides examples of known drugs or clinical candidates that contain a morpholine ring to illustrate their application in targeting specific molecular targets.

CompoundMolecular Target(s)Role of Morpholine Moiety
Gedatolisib (PF-05212384) PI3K/mTORBinds to the hinge region, enhances solubility and PK properties.
Gefitinib (Iressa) EGFRImproves pharmacokinetic profile and brain permeability. acs.org
Linezolid (Zyvox) Bacterial Ribosome (not a kinase)A key structural component for antibacterial activity and PK properties.
Aprepitant (Emend) NK1 ReceptorActs as a scaffold and interacts with the receptor binding site. acs.org

Role of 2s 4 Ethyl 2 4 Nitrophenyl Morpholine As a Building Block and Scaffold in Advanced Organic Synthesis

Applications as an Intermediate in the Synthesis of Complex Molecules

The primary value of (2S)-4-Ethyl-2-(4-nitrophenyl)morpholine lies in its role as a key intermediate in multi-step syntheses of complex, high-value molecules, particularly in the pharmaceutical industry. Chiral 2-substituted morpholines are crucial components of various bioactive compounds where the specific stereochemistry at the C2 position is essential for target engagement and biological activity.

While the direct synthesis of blockbuster drugs from this specific intermediate is not widely documented in public literature, its structural motifs are present in advanced pharmaceutical candidates. The synthesis of such complex molecules often involves the initial preparation of a chiral core like this compound, which is then elaborated through a series of chemical transformations. The most critical step is typically the reduction of the nitro group to an aniline, which then serves as a versatile handle for constructing further complexity, such as in the synthesis of anticoagulants like Rivaroxaban and Apixaban, which utilize similar aminophenyl-lactam structures. researchgate.netactispharma.com For instance, the synthesis of 4-(4-aminophenyl)morpholin-3-one is a critical step for Rivaroxaban, highlighting the industrial importance of related nitrophenyl-morpholine precursors. actispharma.com The synthesis of Apixaban also involves nitrophenyl intermediates that are later reduced to the corresponding anilines. researchgate.netgoogle.com

The general synthetic utility is clear: the (2S)-4-Ethyl-2-phenyl fragment provides a rigid, stereochemically defined scaffold, while the 4-nitrophenyl group is a precursor to a reactive amine, enabling amide bond formations, urea synthesis, or participation in cross-coupling reactions to build larger, more complex structures.

Utilization in the Construction of Diverse Compound Libraries for Research

In modern drug discovery, the creation of compound libraries for high-throughput screening is a cornerstone of lead identification. The this compound scaffold is an excellent starting point for generating diverse libraries of drug-like molecules. nih.govnih.gov The concept of using a common core and systematically varying its substitution patterns allows for the efficient exploration of chemical space. nih.gov

The functional handles on the molecule allow for combinatorial derivatization:

The nitro group can be reduced to an amine and then acylated with a diverse set of carboxylic acids or reacted with various isocyanates to produce a library of amides and ureas, respectively.

The phenyl ring can undergo electrophilic aromatic substitution to introduce further diversity.

The morpholine (B109124) core provides a defined three-dimensional shape, which is crucial for interacting with biological targets. acs.org

This approach enables the rapid synthesis of thousands of distinct compounds from a single, advanced intermediate, which can then be screened for activity against a wide range of biological targets. nih.govduke.edunist.gov

Library Generation StrategyReagent ClassResulting Functional Group
Acylation of corresponding amineCarboxylic Acids / Acyl ChloridesAmide
Reaction with IsocyanatesIsocyanatesUrea
Reaction with Sulfonyl ChloridesSulfonyl ChloridesSulfonamide
Reductive AminationAldehydes / KetonesSecondary/Tertiary Amine

Precursor in the Development of Targeted Chemical Probes

Chemical probes are essential tools for studying biological systems, allowing for the visualization, identification, and functional characterization of proteins and other biomolecules. The nitrophenyl group is a versatile feature in the design of such probes. nih.gov

This compound can serve as a precursor to various types of chemical probes:

Photoaffinity Probes: The nitrophenyl group can sometimes be used in photolabeling experiments. More commonly, after reduction to the amine, the resulting aniline can be converted into a diazirine or an aryl azide, which are classic photo-cross-linking groups.

Fluorescent Probes: The aniline derived from the reduction of the nitro group provides a nucleophilic handle for the attachment of fluorophores (e.g., dansyl chloride, fluorescein isothiocyanate). The resulting fluorescently tagged morpholine derivative can be used to track the localization of a drug molecule within cells.

Biotinylated Probes: The amine can also be reacted with activated biotin derivatives to create probes for affinity purification (pull-down) experiments, which are used to identify the protein targets of a bioactive compound.

The p-nitrophenyl moiety itself has been incorporated into various bioprobes for photoactivation and cross-linking. nih.gov The synthesis of nitrophenol-substituted dyes for use as pH-sensitive fluorescent probes further illustrates the utility of this functional group in probe development. researchgate.net

Derivatization Strategies of this compound

The chemical versatility of this compound allows for a wide range of derivatization strategies, targeting its three main functional regions: the nitro group, the phenyl ring, and the morpholine nitrogen.

The reduction of the aromatic nitro group is one of the most important transformations of this molecule, converting it into the highly versatile 4-aminophenyl derivative. This reaction can be achieved using a variety of reagents and conditions, chosen based on the desired selectivity and the tolerance of other functional groups in the molecule. mdpi.commdpi.comnih.gov

Common Methods for Nitro Group Reduction

Reagent/Catalyst Conditions Product Notes
H₂, Pd/C H₂ gas (1-5 bar), Methanol or Ethanol (B145695), Room Temp to 80°C Amine Standard, high-yielding catalytic hydrogenation. acs.org
SnCl₂·2H₂O Ethanol or Ethyl Acetate, Reflux Amine A classic method for nitro reduction.
Fe, NH₄Cl or HCl Ethanol/Water, Reflux Amine Cost-effective and common on an industrial scale.

The resulting aniline, (2S)-2-(4-aminophenyl)-4-ethylmorpholine, is a key intermediate for introducing a vast array of functionalities, most commonly through amide bond formation.

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the morpholine ring and the nitro group.

Morpholine group: The nitrogen atom of the morpholine ring is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

Nitro group: The nitro group is a strong deactivating group and a meta-director due to its strong electron-withdrawing nature. libretexts.org

In this case, the directing effects are in opposition. The powerful activating effect of the amine group (part of the morpholine) will dominate, directing incoming electrophiles to the positions ortho to the morpholine substituent (positions 3 and 5 on the phenyl ring). The strong deactivating nature of the nitro group will make these reactions require harsher conditions than for benzene itself.

Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Product(s)
Halogenation Br₂, FeBr₃ or Cl₂, FeCl₃ (2S)-4-Ethyl-2-(3-bromo-4-nitrophenyl)morpholine
Nitration HNO₃, H₂SO₄ (2S)-4-Ethyl-2-(3,4-dinitrophenyl)morpholine

The nitrogen atom in the this compound is a tertiary amine. As such, it is nucleophilic and basic, though less so than a simple trialkylamine due to the electronic influence of the attached aryl group. The primary reaction involving this nitrogen is oxidation.

Oxidation to N-Oxide: Tertiary amines can be readily oxidized to their corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). N-Methylmorpholine-N-oxide (NMO) is a well-known and stable oxidant itself, often used in other reactions, which points to the stability of this functional group. organic-chemistry.org The formation of this compound N-oxide would increase the polarity of the molecule and could be used to modulate its biological properties.

Design of Novel Morpholine Derivatives with Enhanced Properties for Research Purposes

The strategic design of novel morpholine derivatives, utilizing scaffolds such as this compound, is a key focus in medicinal chemistry to develop compounds with enhanced and specific biological activities for research applications. The inherent structural features of the morpholine ring, combined with the specific substitutions at the N-4 and C-2 positions, provide a versatile platform for systematic modifications to explore structure-activity relationships (SAR).

A notable area of research involves the development of enzyme inhibitors. For instance, novel thiazole (B1198619) derivatives incorporating a morpholine scaffold have been designed and synthesized as potent inhibitors of bovine carbonic anhydrase-II (bCA-II), an important enzyme in various physiological processes. In these studies, the strategic substitution on the morpholine and associated rings plays a crucial role in modulating the inhibitory potency of the compounds.

One study highlighted the significance of a 4-para-nitrophenyl N-ethyl-morpholine moiety in achieving high inhibitory activity. The research demonstrated that the "4-para-nitrophenyl N-ethyl-morpholine derivative 24" was the most potent compound against bCA-II, with an IC50 value of 14.68 μM nih.gov. This finding underscores the importance of the ethyl group at the N-4 position and the nitrophenyl group at the C-2 position of the morpholine ring in the design of effective enzyme inhibitors.

The enhanced inhibitory activity is attributed to the electronic properties conferred by the substituents. The electron-withdrawing nature of the nitro (NO2) group on the phenyl ring can influence the pKa of the molecule, leading to increased hydrophobicity and lipophilicity nih.gov. These physicochemical properties are critical for the effective interaction of the inhibitor with the active site of the target enzyme nih.gov.

Detailed research findings from the study on morpholine-derived thiazoles as bCA-II inhibitors are summarized in the table below, illustrating the impact of different substitution patterns on the inhibitory activity.

Table 1: Inhibitory Activity (IC50) of Selected Morpholine-Based Thiazole Derivatives against bCA-II

Compound N-Substitution of Thiazole C-4 Substitution of Thiazole IC50 (μM) nih.gov
4 Benzene H >50
13 Benzene Cl 31.25
23 Benzene NO2 16.24
5 N-benzyl H 46.51
14 N-benzyl Cl 59.32
24 N-ethyl NO2 14.68
27 N-benzyl Br 23.80

The data clearly indicates that the presence of a 4-nitrophenyl group generally leads to more potent compounds compared to those with unsubstituted phenyl or chlorophenyl groups. Furthermore, the combination of an N-ethyl group on the thiazole nitrogen and the 4-nitrophenyl substitution in compound 24 resulted in the highest potency among the tested derivatives nih.gov. These findings provide valuable insights for the rational design of new and more effective enzyme inhibitors based on the this compound scaffold for further research purposes.

Future Research Directions and Emerging Paradigms for Chiral Morpholine Compounds

Development of More Efficient and Sustainable Synthetic Routes for Chiral Morpholines

Key areas of focus include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful strategy for accessing enantiopure compounds. chiralpedia.com Research is ongoing to develop novel catalysts that can efficiently construct the morpholine (B109124) ring with high enantioselectivity. This includes both metal-based catalysts and organocatalysts. rsc.org

Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysts. chiralpedia.com The use of enzymes, either isolated or in whole-cell systems, to perform key transformations in the synthesis of chiral morpholines is a rapidly growing area of interest. This approach can lead to milder reaction conditions and improved sustainability profiles. chiralpedia.com

Flow Chemistry: Continuous flow technologies are being increasingly adopted in pharmaceutical manufacturing to improve efficiency, safety, and scalability. The application of flow chemistry to the synthesis of chiral morpholines can enable better control over reaction parameters, leading to higher yields and purities.

Synthetic StrategyAdvantagesChallenges
Asymmetric Catalysis High enantioselectivity, catalytic nature reduces waste.Catalyst cost and sensitivity, optimization of reaction conditions.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, substrate scope limitations.
Flow Chemistry Enhanced safety and control, improved scalability and reproducibility.Initial setup cost, potential for clogging with solid materials.

Advanced Computational Approaches for Predicting Molecular Behavior and Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov For chiral morpholine compounds like (2S)-4-Ethyl-2-(4-nitrophenyl)morpholine, computational approaches can provide valuable insights into their three-dimensional structure, conformational preferences, and interactions with biological targets.

Emerging computational techniques being applied to chiral morpholines include:

Quantum Chemistry Calculations: These methods can be used to accurately predict the electronic structure and properties of molecules, aiding in the understanding of their reactivity and stability. drugtargetreview.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior over time, allowing researchers to study the conformational flexibility of chiral morpholines and their binding to target proteins.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: These computational models correlate the structural features of a series of compounds with their biological activity, guiding the design of more potent and selective analogs. researchgate.net

These computational approaches are not only accelerating the design and optimization of new chiral morpholine-based drug candidates but also deepening our fundamental understanding of the molecular determinants of their biological activity.

Exploration of Novel Biological Targets for Morpholine-Based Probes

The morpholine scaffold is a versatile pharmacophore found in a wide range of biologically active compounds, including anticancer, antibacterial, and antiviral agents. e3s-conferences.orgresearchgate.net While many morpholine-containing drugs have been successfully developed, there is still a vast and underexplored landscape of potential biological targets.

Future research will focus on:

Target Identification and Validation: High-throughput screening and chemoproteomics approaches can be employed to identify novel protein targets for chiral morpholine derivatives. Subsequent validation studies are crucial to confirm the therapeutic relevance of these targets.

Design of Selective Probes: The development of potent and selective morpholine-based chemical probes is essential for studying the function of newly identified targets. These probes can be valuable tools for basic research and early-stage drug discovery.

Repurposing of Existing Compounds: Investigating the activity of known chiral morpholine compounds against a broader range of biological targets could lead to the discovery of new therapeutic applications for existing drugs.

The exploration of new biological targets will undoubtedly expand the therapeutic potential of chiral morpholine compounds and pave the way for the development of innovative treatments for a variety of diseases.

Integration of this compound in Complex Multi-Scaffold Architectures

The incorporation of chiral morpholine moieties into more complex molecular architectures is a promising strategy for developing novel therapeutic agents with improved pharmacological profiles. The this compound scaffold can serve as a key building block in the construction of multi-scaffold molecules designed to interact with multiple biological targets or to possess enhanced drug-like properties.

Strategies for creating complex architectures include:

Fragment-Based Drug Discovery (FBDD): In this approach, small molecular fragments, such as the morpholine core, are identified that bind to a biological target. These fragments are then elaborated or combined to create more potent lead compounds.

Diversity-Oriented Synthesis (DOS): DOS aims to generate structurally diverse and complex molecules from simple starting materials. This strategy can be used to create libraries of novel morpholine-containing compounds for biological screening.

Conjugation to Other Pharmacophores: The this compound unit can be chemically linked to other known pharmacophores to create hybrid molecules with dual or synergistic activities.

The development of synthetic methodologies that allow for the efficient and controlled integration of chiral morpholines into complex scaffolds will be crucial for the success of these approaches.

Application of Chiral Morpholine Derivatives in Material Science Research

Beyond their applications in medicine, chiral molecules are also of great interest in the field of material science. The unique stereochemical properties of chiral morpholine derivatives can be harnessed to create novel materials with interesting optical, electronic, and mechanical properties.

Potential applications in material science include:

Chiral Polymers: The incorporation of chiral morpholine units into polymer backbones can lead to the formation of helical polymers with chiroptical properties. These materials could find applications in areas such as chiral separations and asymmetric catalysis.

Liquid Crystals: Chiral dopants are often used to induce helical structures in liquid crystal phases. Chiral morpholine derivatives could be explored as novel dopants for the development of advanced liquid crystal displays and sensors.

Chiral Nanomaterials: The use of chiral morpholines as capping agents or building blocks in the synthesis of nanoparticles can impart chirality to the resulting nanomaterials. nih.gov These chiral nanomaterials may have unique catalytic and optical properties. nih.gov

The exploration of chiral morpholine derivatives in material science is still in its early stages, but it represents a promising new frontier with the potential for significant technological impact.

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